![molecular formula C12H11BClNO3 B2707661 [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid CAS No. 2377608-73-4](/img/structure/B2707661.png)

[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

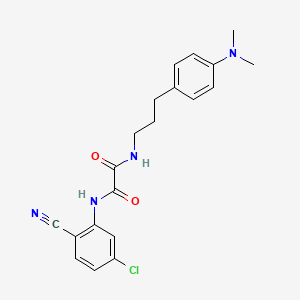

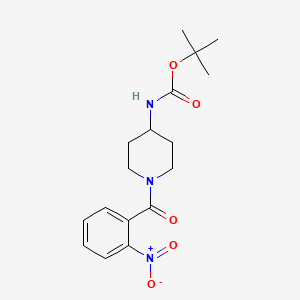

“[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid” is a chemical compound with the CAS Number: 2377608-73-4 . It has a molecular weight of 263.49 . The IUPAC name for this compound is (6-(benzyloxy)-5-chloropyridin-3-yl)boronic acid .

Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied area in organic chemistry. One of the most common methods for synthesizing boronic acids is through the Suzuki–Miyaura coupling . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .Molecular Structure Analysis

The molecular structure of “[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid” can be represented by the linear formula: C12H11BClNO3 . The InChI code for this compound is 1S/C12H11BClNO3/c14-11-6-10 (13 (16)17)7-15-12 (11)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 .Chemical Reactions Analysis

Boronic acids are known to participate in a variety of chemical reactions. One of the most notable reactions is the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, the boronic acid acts as a nucleophile, transferring its organic group to a palladium complex .Applications De Recherche Scientifique

Boronic Acid in Chemical Catalysis : Boronic acids, including [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid, are utilized in chemical catalysis. Anaby et al. (2014) demonstrated that boranes react with dearomatized ruthenium pincer complexes, leading to new pathways in chemical catalysis through dehydrogenative addition. This research highlights the potential of boronic acid derivatives in advancing chemical catalysis techniques (Anaby et al., 2014).

Synthesis of Heteroarylpyridines via Cross-Coupling Reactions : Smith et al. (2008) explored the synthesis of various boronic acids, including derivatives similar to [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid, and their reactivity in Suzuki–Miyaura cross-coupling reactions. This study provides insight into creating highly functionalized heteroarylpyridine derivatives, crucial in organic synthesis (Smith et al., 2008).

Metal-Free C(sp3)–H Borylation of Alkanes : Shu et al. (2020) presented a metal-free borylation method using boronic acids, demonstrating a novel approach to transform alkanes into valuable organoboron reagents. This research is significant for its implications in creating more sustainable and less toxic synthetic methods (Shu et al., 2020).

Synthesis of Mono- and Disubstituted Borabenzocyclononenes : Beltrán et al. (2002) explored the synthesis of boronates, including structures related to [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid, for creating borabenzocyclononenes. This research contributes to the development of new compounds with potential applications in material science and catalysis (Beltrán et al., 2002).

Degradation of Organic Compounds in Water : Sirés et al. (2006) and Brillas et al. (2007) investigated the degradation of organic compounds in water using anodic oxidation with boron-doped electrodes. These studies offer insights into the potential environmental applications of boronic acid derivatives in water treatment processes (Sirés et al., 2006) (Brillas et al., 2007).

Synthesis and Isolation of Halopyridinylboronic Acids : Bouillon et al. (2003) described methods for synthesizing and isolating halopyridinylboronic acids, providing valuable information for the synthesis of complex organic molecules and potential drug development (Bouillon et al., 2003).

Boronic Acid in Fluorescent pH Sensors : Madhu et al. (2011) explored the use of boronic acid derivatives in the development of fluorescent pH sensors, indicating their potential applications in biological and chemical sensing (Madhu et al., 2011).

Metal-Free Photoinduced Borylation of Haloarenes : Mfuh et al. (2017) presented a metal-free method for converting haloarenes to boronic acids and esters, highlighting the environmental and economic benefits of such processes (Mfuh et al., 2017).

Mécanisme D'action

Orientations Futures

The future directions in the study and application of boronic acids and their derivatives are vast. They are valuable building blocks in organic synthesis and their use in reactions like the Suzuki–Miyaura coupling continues to be explored . The development of new boron reagents and the discovery of new reactions involving boronic acids are areas of ongoing research .

Propriétés

IUPAC Name |

(5-chloro-6-phenylmethoxypyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BClNO3/c14-11-6-10(13(16)17)7-15-12(11)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITCWUOJJWUOKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCC2=CC=CC=C2)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2707578.png)

![1-[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2707582.png)

![1-[4-(Methylthio)phenyl]ethanamine hydrochloride](/img/structure/B2707586.png)

![ethyl 2-(2-(2-(2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2707601.png)